2-Cyano-5-methylthiophen-3-yl diethyl phosphate
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Overview
Description
2-Cyano-5-methylthiophen-3-yl diethyl phosphate is a chemical compound that belongs to the class of organophosphorus compounds It features a thiophene ring substituted with a cyano group and a methyl group, along with a diethyl phosphate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-methylthiophen-3-yl diethyl phosphate typically involves the reaction of 2-Cyano-5-methylthiophene with diethyl phosphorochloridate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Cyano-5-methylthiophene+Diethyl phosphorochloridate→2-Cyano-5-methylthiophen-3-yl diethyl phosphate+HCl
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents such as dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-methylthiophen-3-yl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The diethyl phosphate ester can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the diethyl phosphate ester in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Phosphate esters with different substituents.
Scientific Research Applications
2-Cyano-5-methylthiophen-3-yl diethyl phosphate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Cyano-5-methylthiophen-3-yl diethyl phosphate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The cyano group and the phosphate ester play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-5-methylthiophene: Lacks the diethyl phosphate ester but shares the thiophene core.
Diethyl phosphorochloridate: Contains the diethyl phosphate ester but lacks the thiophene ring.
Thiophene derivatives: Various thiophene-based compounds with different substituents.
Uniqueness
2-Cyano-5-methylthiophen-3-yl diethyl phosphate is unique due to the combination of the cyano group, methyl group, and diethyl phosphate ester on the thiophene ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
61124-91-2 |
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Molecular Formula |
C10H14NO4PS |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
(2-cyano-5-methylthiophen-3-yl) diethyl phosphate |
InChI |
InChI=1S/C10H14NO4PS/c1-4-13-16(12,14-5-2)15-9-6-8(3)17-10(9)7-11/h6H,4-5H2,1-3H3 |
InChI Key |
WVKVYRUXEXDTBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=C(SC(=C1)C)C#N |
Origin of Product |
United States |
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